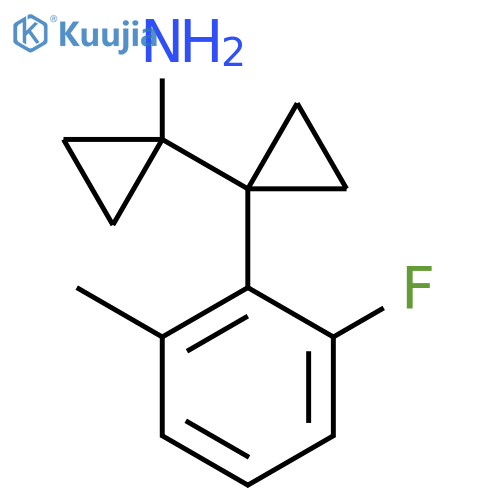

Cas no 2229545-96-2 (1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine)

1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine

- 2229545-96-2

- 1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine

- EN300-1750374

-

- インチ: 1S/C13H16FN/c1-9-3-2-4-10(14)11(9)12(5-6-12)13(15)7-8-13/h2-4H,5-8,15H2,1H3

- InChIKey: YVPARGLRLRHYIV-UHFFFAOYSA-N

- SMILES: FC1=CC=CC(C)=C1C1(CC1)C1(CC1)N

計算された属性

- 精确分子量: 205.126677677g/mol

- 同位素质量: 205.126677677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 26Ų

1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1750374-0.1g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-0.5g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-0.05g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-5.0g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1750374-10.0g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1750374-1g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 1g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-5g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-10g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-0.25g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1750374-1.0g |

1-[1-(2-fluoro-6-methylphenyl)cyclopropyl]cyclopropan-1-amine |

2229545-96-2 | 1g |

$1272.0 | 2023-06-03 |

1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amineに関する追加情報

1-(2-Fluoro-6-Methylphenyl)cyclopropylcyclopropan-1-amine: A Comprehensive Overview

The compound 1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine, identified by the CAS registry number 2229545-96-2, is a structurally unique organic molecule with potential applications in various fields, particularly in pharmaceutical chemistry and materials science. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to an aromatic ring, along with a fluorine substituent and a methyl group. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring novel chemical entities.

Recent studies have highlighted the significance of cyclopropylamine derivatives in drug discovery, particularly in the development of small-molecule inhibitors for various therapeutic targets. The fluorine atom in this compound plays a crucial role in modulating the electronic properties of the molecule, enhancing its bioavailability and stability. Additionally, the methyl group at the 6-position of the phenyl ring contributes to the molecule's lipophilicity, which is a critical factor in determining its pharmacokinetic profile.

The synthesis of 1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of intermediates such as aryl fluorides and cyclopropane precursors. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis, to construct the bicyclic framework efficiently. These advancements in synthetic chemistry have significantly improved the yield and purity of the compound, making it more accessible for further studies.

In terms of biological activity, this compound has shown promise as a potential modulator of G-protein coupled receptors (GPCRs), which are integral targets in the treatment of conditions such as hypertension, inflammation, and neurodegenerative diseases. Preclinical studies have demonstrated that cyclopropylamine derivatives can exhibit selective binding to specific GPCR subtypes, suggesting their potential as lead compounds for drug development. Furthermore, computational modeling techniques have been utilized to predict the binding affinity and selectivity of this compound against various receptor subtypes, providing valuable insights into its therapeutic potential.

The structural uniqueness of 1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine also makes it an attractive candidate for materials science applications. Its rigid bicyclic structure and functional groups can be exploited to design advanced materials with tailored mechanical and electronic properties. For instance, researchers have explored its use as a building block for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are widely used in gas storage, catalysis, and sensing applications.

In conclusion, the compound CAS No 2229545-96-2, or 1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine, represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing scientific knowledge and technological innovations.

2229545-96-2 (1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine) Related Products

- 1378830-30-8(3-(chloromethyl)-4-fluorobenzoic acid)

- 730964-65-5(1-bromo-3-(2-isocyanoethyl)benzene)

- 927209-09-4(3-(2-chlorophenyl)-1H-indazol-6-amine)

- 1361655-29-9(6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde)

- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)

- 1998650-51-3(N-Fmoc-5-chloro-3-fluoro-L-phenylalanine)

- 2034290-18-9(1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one)

- 2694063-10-8((2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride)

- 38048-32-7(Nitrobenzylthioinosine)

- 691849-01-1(3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid)